3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine
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Overview
Description
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[321]octan-8-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine typically involves multiple steps. One common method includes the reaction of a suitable azabicyclo[3.2.1]octane derivative with benzyl and 4-fluorophenyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
- N-[Bis(4-fluorophenyl)methyl]-8-butyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific substitution pattern and the presence of both benzyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921208-33-5 |
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Molecular Formula |
C20H23FN2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C20H23FN2/c21-18-8-10-19(11-9-18)22-20-16-6-7-17(20)14-23(13-16)12-15-4-2-1-3-5-15/h1-5,8-11,16-17,20,22H,6-7,12-14H2 |
InChI Key |
IZZQNKSOZVLXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1C2NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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